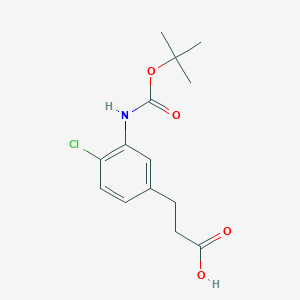
3-(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid is a compound with the molecular formula C14H18ClNO4 and a molecular weight of 299.75 g/mol . It is categorized under aromatic heterocycles, aromatic cyclic structures, carboxylic acids, aliphatic carboxylic acids, amides, aryl halides, and carbamates . This compound is known for its diverse applications in synthetic organic chemistry and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the Boc group into a variety of organic compounds . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and yield. The use of such systems allows for better control over reaction conditions and minimizes waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid has a wide range of applications in scientific research, including:
Biology: This compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug development research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid involves its interaction with molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions to occur. The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
Uniqueness
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid is unique due to its specific structural features, such as the presence of the Boc-protected amino group and the 4-chlorophenyl moiety. These features contribute to its distinct reactivity and applications in various fields of research and industry .
Properties
Molecular Formula |
C14H18ClNO4 |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
3-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11-8-9(4-6-10(11)15)5-7-12(17)18/h4,6,8H,5,7H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
DLWJUTYTWDVUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















